2,2,6,6-Tetramethylpiperidine

Catalog No.
S586947
CAS No.
768-66-1
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylpiperidine

CAS Number

768-66-1

Product Name

2,2,6,6-Tetramethylpiperidine

IUPAC Name

2,2,6,6-tetramethylpiperidine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3

InChI Key

RKMGAJGJIURJSJ-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1)(C)C)C

Synonyms

2,2,6,6-Tetramethylpiperidine; NSC 102838; Norpempidine; TEMP;

Canonical SMILES

CC1(CCCC(N1)(C)C)C

Organic Synthesis:

,2,6,6-Tetramethylpiperidine (TMPD) is primarily used as a starting material for the synthesis of various organic compounds. Its unique structure, containing a nitrogen atom and a six-membered ring, makes it a versatile building block for creating diverse molecules.

Examples of its use include:

  • Synthesis of piperidine derivatives with various functionalities, which can find applications in medicinal chemistry and materials science .
  • Preparation of catalysts for organic reactions, such as the dehydrogenation of alcohols to aldehydes and ketones .

Free Radical Chemistry:

TMPD can be readily oxidized to form the stable free radical known as 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO). This free radical exhibits unique properties that make it valuable in several research applications:

  • Polymerization: TEMPO acts as a control agent in "living" radical polymerization, enabling the synthesis of well-defined polymers with narrow polydispersity .
  • Oxidation Catalysis: TEMPO can act as a catalyst for various oxidation reactions under mild conditions, offering an environmentally friendly alternative to traditional methods .
  • Spin Trapping: Due to its stability, TEMPO is used as a spin trap to capture and identify short-lived free radicals in biological systems, aiding in the study of oxidative stress and related diseases .

Other Applications:

TMPD has also been explored in other areas of scientific research:

  • Material Science: TMPD derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Medicinal Chemistry: Studies have explored the potential use of TMPD derivatives as inhibitors of various enzymes and receptors, although further research is needed to determine their efficacy and safety in therapeutic applications .

2,2,6,6-Tetramethylpiperidine is a colorless liquid organic compound with the molecular formula C₉H₁₉N and a molar mass of 141.254 g/mol. It is characterized by a sterically hindered nitrogen atom due to the presence of four methyl groups attached to the piperidine ring. This unique structure imparts moderate basicity and makes it a non-nucleophilic base, which is particularly useful in various

TMP is a hazardous compound and requires proper handling due to the following properties []:

  • Toxicity: Harmful if swallowed. Can cause severe skin burns and eye damage [].
  • Flammability: Flammable liquid and vapor. Keep away from heat sources and open flames [].
  • Reactivity: May corrode metals.

2,2,6,6-Tetramethylpiperidine acts as a hindered base in organic synthesis, participating in deprotonation reactions where it selectively abstracts protons from acidic carbon atoms to form carbanions. These carbanions can further engage in synthetic transformations. The compound is also utilized in the formation of lithium complexes, such as lithium 2,2,6,6-tetramethylpiperidide, which are valuable for metalation of sensitive substrates under mild conditions .

In addition to its role as a base, derivatives of 2,2,6,6-tetramethylpiperidine, such as the nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), are important in oxidation reactions and polymer chemistry . The nitroxide radicals formed can react with peroxy radicals or participate in redox processes involving various halides .

While 2,2,6,6-tetramethylpiperidine itself has limited direct biological applications, its derivatives exhibit significant biological activity. For instance, TEMPO is known for its antioxidant properties and ability to inhibit autoxidation processes. Research has indicated that nitroxide radicals derived from 2,2,6,6-tetramethylpiperidine can stabilize free radicals and protect against oxidative damage in biological systems .

The synthesis of 2,2,6,6-tetramethylpiperidine can be achieved through several methods:

  • Dehydration of Tetraalkylpyridines: This method involves dehydrating tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C.
  • Conjugate Addition Reaction: Ammonia reacts with phorone to produce an intermediate that can be reduced via the Wolff-Kishner reaction to yield 2,2,6,6-tetramethylpiperidine .
  • Hydration and Oxidation: The compound can undergo hydration followed by oxidation to form N-oxyl derivatives that are useful in various chemical applications .

2,2,6,6-Tetramethylpiperidine serves multiple roles in organic synthesis:

  • Deprotonation Reagent: Used for forming carbanions in various reactions.
  • Lithium Complex Formation: Important for metalation processes.
  • Radical Initiator: Its derivatives are utilized as radical initiators or stabilizers in polymerization processes.
  • Light Stabilizers: Hindered amine light stabilizers derived from this compound are widely used in plastics and coatings to prevent degradation from UV light exposure .

Studies have demonstrated that 2,2,6,6-tetramethylpiperidine nitroxide radicals can react with various chemical species. For example:

  • They exhibit redox activity with tin tetrahalides.
  • They participate in electrochemical oxidation processes that have been investigated through cyclic voltammetry techniques .
  • The interaction of these radicals with other compounds can lead to significant changes in their stability and reactivity profiles.

Several compounds share structural similarities with 2,2,6,6-tetramethylpiperidine. These include:

Compound NameStructure FeaturesUnique Properties
N,N-DiisopropylethylamineNon-hindered amineStronger base than 2,2,6,6-tetramethylpiperidine
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)Nitroxide radical derived from 2,2,6,6-tetramethylpiperidineExhibits antioxidant properties
Lithium TetramethylpiperidideLithium salt of 2,2,6,6-tetramethylpiperidineStronger base used for metalation
PempidineSimilar piperidine structureLess sterically hindered
4-Hydroxy-TEMPOHydroxyl derivative of TEMPOEnhanced solubility and reactivity

The uniqueness of 2,2,6,6-tetramethylpiperidine lies in its sterically hindered nature combined with its moderate basicity. This makes it particularly effective for specific reactions where other bases may not perform as well due to nucleophilicity or steric hindrance .

The history of 2,2,6,6-tetramethylpiperidine is closely tied to research on related compounds, particularly triacetonamine. As early as 1880, Heinz reported the synthesis of triacetonamine via the conversion of acetone to phorone and subsequent reaction of phorone with ammonia. This early work established the foundation for later research into hindered amines including TMP.

Hall later developed a more direct method for obtaining triacetonamine from acetone and ammonia with calcium chloride, which would eventually lead to simpler synthesis routes for TMP. This one-step process represented a significant advance over the earlier two-step process, though it required nine days to complete.

The synthesis of TMP itself evolved from these early methods, with researchers developing various routes to produce this valuable compound from triacetonamine. Early syntheses by Leonard and Hauck, and independently by Hall, involved the reduction of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) to TMP, typically using the Wolff-Kishner reduction.

Nomenclature and Abbreviation Evolution

2,2,6,6-Tetramethylpiperidine has been known by several abbreviations and alternative names throughout its history:

Abbreviation/NameFull Form/DescriptionContext of Use
TMP2,2,6,6-TetramethylpiperidineMost common abbreviation in scientific literature
HTMP2,2,6,6-TetramethylpiperidineAlternative abbreviation emphasizing the hydrogen (H) attached to nitrogen
TMPH2,2,6,6-TetramethylpiperidineAnother alternative emphasizing the hydrogen (H) atom
Norpempidine2,2,6,6-TetramethylpiperidineHistorical name highlighting its relationship to pempidine (N-methylated derivative)

The IUPAC name reflects its structure: a piperidine ring with four methyl groups at positions 2, 2, 6, and 6. This systematic nomenclature has remained consistent throughout the compound's research history, though the abbreviations have evolved to reflect different contexts of use.

Historical Context in Hindered Amine Chemistry

2,2,6,6-Tetramethylpiperidine occupies a significant place in the development of hindered amine chemistry. The presence of four methyl groups adjacent to the nitrogen atom creates steric hindrance that dramatically affects the reactivity of the nitrogen center, making it less nucleophilic compared to other aliphatic amines while maintaining its basicity (pKa around 10.75).

This unique combination of properties established TMP as an important model compound for understanding steric effects in organic chemistry and led to its use as a hindered base in various synthetic applications. The sterically hindered nature of TMP also made it an ideal precursor for other important compounds in organic chemistry.

The development of hindered amine light stabilizers (HALS), which utilize the structural motif of TMP, represents one of the most important commercial applications stemming from research into this compound. These stabilizers are crucial additives in polymers to protect them from degradation caused by exposure to ultraviolet light.

Development Timeline of Key Research Advancements

YearResearcher(s)AdvancementSignificance
1880HeinzReported synthesis of triacetonamine via phoroneEstablished foundational chemistry for TMP synthesis
Early 20th centuryHallDirect synthesis of triacetonamine from acetone and ammonia with CaCl2Simplified precursor synthesis route
1950sMultiple researchersImproved catalytic methods for triacetonamine synthesisEnhanced efficiency of precursor production
1958Two independent research groupsReported pempidine (N-methylated TMP)Demonstrated medical applications of TMP derivatives in hypertension treatment
1960Lebedev and KazarnowskiiDiscovery of TEMPO through oxidation of TMPEstablished TMP as precursor to important stable radical
1970s-1980sVariousDevelopment of hindered amine light stabilizers (HALS)Commercial application in polymer protection
1990sMultiple researchersContinuous processes for TMP synthesisImproved industrial production methods
1997Patent publicationContinuous process for preparing TMP by reduction of 4-oxo-2,2,6,6-tetramethylpiperidine with hydrazineIndustrially viable synthesis method
1999VariousFirst synthesis of fully active spin-labeled peptide hormone using TMP derivativesAdvanced applications in biochemistry
2000s-presentMultiple research groupsTMP-lithium complexes and applications in selective metalation chemistryExpanded synthetic utility in organic chemistry

This timeline illustrates how research on TMP has progressed from basic synthetic methods to diverse applications across multiple fields, establishing it as a valuable compound in chemical research and industrial applications.

Classical Synthesis Approaches

Ammonia-Phorone Conjugate Addition Pathway

The classical synthesis of TMP begins with the conjugate addition of ammonia to phorone (2,6-dimethylhept-4-en-3-one), a symmetrical triketone. This reaction proceeds via a Michael addition mechanism, where ammonia attacks the α,β-unsaturated carbonyl system of phorone, forming triacetonamine (2,2,6,6-tetramethyl-4-piperidone) as the key intermediate [1] [4]. The reaction is typically conducted in aqueous or alcoholic media under reflux conditions, achieving yields of 60–70%. Triacetonamine’s rigid bicyclic structure arises from intramolecular cyclization, which is favored by the steric bulk of the methyl groups [4].

Wolff-Kishner Reduction Methodologies

Triacetonamine undergoes Wolff-Kishner reduction to yield TMP. This reaction involves treating the ketone intermediate with hydrazine hydrate, forming a hydrazone derivative. Subsequent heating under strongly basic conditions (e.g., sodium hydroxide or potassium hydroxide) at temperatures exceeding 200°C eliminates nitrogen gas, resulting in the reduction of the carbonyl group to a methylene group [1]. The reaction’s harsh conditions necessitate specialized equipment to handle high pressures and temperatures, but it reliably produces TMP in 80–85% yield [4].

Triacetonamine Intermediates

Triacetonamine serves as the linchpin intermediate in classical TMP synthesis. Its formation is highly dependent on the stoichiometry of ammonia and phorone, with excess ammonia leading to over-alkylation byproducts. Purification via fractional distillation or crystallization is critical to isolate triacetonamine before reduction [1].

Modern Synthetic Strategies

Continuous Flow Synthesis Processes

Recent advancements leverage continuous flow reactors to enhance the efficiency of TMP synthesis. For example, flow systems enable precise control over reaction parameters such as temperature, residence time, and mixing efficiency. In a representative setup, the Wolff-Kishner reduction is conducted in a tubular reactor with integrated heating zones, reducing reaction times from hours to minutes [2]. Flow rates of 1–20 cm³/min and turbulence promoters (e.g., polymer meshes) improve mass transfer, achieving >90% conversion in a single pass [2].

ParameterBatch ProcessContinuous Flow
Reaction Time8–12 hours10–30 minutes
Yield80–85%90–95%
Throughput50 g/day1.2 kg/h
Energy ConsumptionHighModerate

Hydrazine-Mediated Reduction Protocols

Modern adaptations of the Wolff-Kishner reaction focus on mitigating safety risks associated with hydrazine. Substituting anhydrous hydrazine with aqueous hydrazine solutions reduces toxicity, while microwave-assisted heating lowers energy input. For instance, microwaves enable rapid heating (200°C in <5 minutes), achieving 88% yield with a 30% reduction in hydrazine usage [4].

Hydrazone Formation and Cleavage Mechanisms

The hydrazone intermediate’s stability is crucial for successful reduction. Computational studies reveal that electron-donating methyl groups on triacetonamine stabilize the hydrazone via hyperconjugation, facilitating smoother cleavage under basic conditions [4]. Catalytic additives, such as phase-transfer catalysts (e.g., tetrabutylammonium bromide), further accelerate the reaction by enhancing interfacial contact between hydrazine and the organic phase [1].

Green Chemistry Approaches

Solvent Optimization Strategies

Replacing traditional solvents (e.g., ethanol, ethylene glycol) with biodegradable alternatives like cyclopentyl methyl ether (CPME) reduces environmental impact. CPME’s high boiling point (106°C) and low water solubility improve reaction efficiency, enabling solvent recovery rates >90% [4].

Catalyst Load Reduction Methodologies

Heterogeneous catalysts, such as nickel-supported alumina, enable recyclability in the Wolff-Kishner reduction. A catalyst loading of 5 wt% achieves 85% yield over five cycles, compared to 10 wt% for homogeneous catalysts [4].

Energy Efficiency Improvements

Adopting flow reactors reduces energy consumption by 40–60% compared to batch processes [2]. Additionally, exothermic heat from the ammonia-phorone reaction is repurposed to preheat incoming reagents, further optimizing energy use [4].

Steric Effects in Molecular Reactivity

Influence of Tetramethyl Substitution

The distinctive molecular architecture of 2,2,6,6-tetramethylpiperidine is fundamentally defined by the presence of four methyl substituents strategically positioned at the 2 and 6 positions of the piperidine ring [1] . This tetramethyl substitution pattern creates an extraordinarily sterically congested environment around the nitrogen atom, profoundly influencing the molecule's chemical behavior and reactivity profiles.

The steric crowding induced by the tetramethyl substitution manifests in several critical ways. First, the bulky methyl groups create a protective shielding effect around the nitrogen center, significantly reducing its accessibility to potential reaction partners [3]. This steric hindrance fundamentally alters the nucleophilicity of the nitrogen atom, making it substantially less reactive compared to unsubstituted piperidine derivatives [3]. The molecular coverage area calculations demonstrate that the tetramethyl substitution increases the effective molecular volume by approximately 40% compared to the parent piperidine structure [4].

Computational studies employing density functional theory methods have revealed that the tetramethyl substitution creates distinct electronic effects beyond simple steric bulk [5] [6]. The four methyl groups exhibit hyperconjugative interactions with the piperidine ring system, resulting in altered electron density distribution around the nitrogen atom. This electronic perturbation contributes to the compound's reduced basicity (pKa = 11.07) compared to piperidine (pKa = 11.12) [1] [3], despite the electron-donating nature of the alkyl substituents.

The steric effects are particularly pronounced in amide bond formation and cleavage reactions. Research has demonstrated that the tetramethyl substitution in 2,2,6,6-tetramethylpiperidine derivatives significantly impacts amide bond rotation barriers and resonance stabilization [5] [6]. The delocalization of π electrons in the -C(═O)-N< moiety is severely hindered by the steric bulk of the four methyl groups, allowing for easier rotation around the C-N axis and facilitating unique reaction pathways such as the "proton switching pathway" in amide bond cleavage [5] [6].

Parameter2,2,6,6-TetramethylpiperidinePiperidineRelative Change
Steric Hindrance Index4.21.0+320%
Nucleophilicity Parameter0.652.1-69%
Molecular Volume (ų)245175+40%
Base Strength (pKa)11.0711.12-0.4%

Conformational Analysis and Implications

The conformational landscape of 2,2,6,6-tetramethylpiperidine is dominated by the chair conformation, which represents the thermodynamically most stable arrangement [7] [8]. Dynamic nuclear magnetic resonance studies have provided detailed insights into the conformational dynamics, revealing that the nitrogen inversion barrier is significantly elevated to 11.0 ± 0.3 kcal/mol at 213 K, compared to approximately 6-7 kcal/mol for unsubstituted piperidine [7].

The tetramethyl substitution pattern creates a conformationally locked system where the methyl groups preferentially adopt axial orientations [7] [8]. This axial preference is driven by the minimization of 1,3-diaxial interactions between the bulky methyl substituents and the piperidine ring hydrogens. X-ray crystallographic analyses have confirmed that the C-N-C bond angles are compressed to approximately 109°, reflecting the steric strain imposed by the tetramethyl substitution [9].

The conformational rigidity has profound implications for the compound's reactivity. The restricted conformational mobility limits the molecule's ability to adopt transition state geometries required for many common organic transformations [7] [8]. This conformational constraint is particularly evident in coordination chemistry, where the tetramethyl substitution pattern influences the binding modes and coordination geometries of resulting metal complexes [10] [11].

Temperature-dependent conformational analysis reveals that chair-chair interconversion is significantly restricted compared to simpler piperidine derivatives [7]. The energy barrier for ring flipping is elevated due to the steric bulk of the methyl substituents, effectively freezing the molecule in its preferred chair conformation under ambient conditions [7] [8].

Conformational ParameterValueMethodTemperature (K)
N-inversion barrier (kcal/mol)11.0 ± 0.3Dynamic NMR213
Chair-chair interconversionRestrictedNMR analysisVariable
Ring puckering amplitudeMinimalX-ray crystallography100-298
C-N-C angle (degrees)~109X-ray crystallography298
Methyl group orientationAxial preferenceComputational/NMR298

Base Properties and Applications

Proton Abstraction Mechanisms

The unique steric environment created by the tetramethyl substitution fundamentally alters the proton abstraction mechanisms of 2,2,6,6-tetramethylpiperidine compared to conventional amines [12] [13]. The compound exhibits a distinctive kinetic profile characterized by enhanced selectivity and modified reaction pathways that are directly attributable to its sterically hindered nature.

Mechanistic studies have revealed that proton abstraction by 2,2,6,6-tetramethylpiperidine proceeds through a highly selective process [12] [13]. The steric bulk around the nitrogen center creates a kinetic barrier that favors the deprotonation of the most acidic protons while discriminating against less favorable sites. This selectivity is particularly pronounced in ortholithiation reactions, where the compound demonstrates exceptional regioselectivity compared to less hindered bases [12] [14].

The proton abstraction mechanism involves a unique transition state geometry where the substrate must approach the nitrogen center through a sterically constrained pathway [12] [13]. Computational studies have identified that the most favorable approach angle is approximately 120° from the nitrogen lone pair, maximizing orbital overlap while minimizing steric repulsion with the methyl substituents [12]. This geometric constraint results in enhanced discrimination between different proton environments within the same molecule.

Rate studies of lithium 2,2,6,6-tetramethylpiperidide-mediated metalations reveal substrate-dependent combinations of monosolvated monomer, disolvated monomer, and tetrasolvated dimer mechanisms [12]. The steric demands of the tetramethyl substitution inhibit stabilizing aggregation, leading to ground-state destabilization that enhances the driving force for metalation reactions [12].

The proton switching pathway represents a unique mechanistic feature observed in 2,2,6,6-tetramethylpiperidine derivatives [5] [6]. In this mechanism, the α-hydrogen migrates to the amide nitrogen, facilitated by the steric hindrance that prevents normal resonance stabilization. This pathway significantly lowers the energy barrier for amide bond cleavage, with the rate-determining step identified as the α-hydrogen migration [5] [6].

Comparative Analysis with Other Hindered Bases

The evaluation of 2,2,6,6-tetramethylpiperidine within the context of other sterically hindered bases reveals its unique position in the hierarchy of non-nucleophilic bases [12] [15] [14]. Comparative studies demonstrate that while the compound shares certain characteristics with other hindered amines, its specific structural features confer distinct advantages in particular applications.

Compared to lithium diisopropylamide, the most widely used non-nucleophilic base, 2,2,6,6-tetramethylpiperidine derivatives exhibit superior regioselectivity and enhanced reaction rates [12] [14]. The cyclic structure of the piperidine ring provides additional conformational constraints that amplify the steric effects beyond what is achievable with acyclic amines [12]. This enhanced steric demand results in disproportionately higher metalation rates, attributed to the inhibition of stabilizing aggregation effects [12].

The comparison with N,N-diisopropylethylamine reveals that 2,2,6,6-tetramethylpiperidine offers superior performance in reactions requiring high steric discrimination [16] [15]. While both compounds serve as hindered bases, the tetramethylpiperidine derivative demonstrates enhanced selectivity in substrates containing multiple potential deprotonation sites [12] [17].

BasepKaSteric HindranceNucleophilicityPrimary Application
2,2,6,6-Tetramethylpiperidine11.07Very HighLowHindered base precursor
Piperidine11.12LowHighGeneral base/nucleophile
N,N-Diisopropylethylamine11.4HighModerateNon-nucleophilic base
Lithium diisopropylamide~36ModerateVery LowStrong non-nucleophilic base
Lithium tetramethylpiperidide~37Very HighVery LowOrtholithiation reactions

The cost-effectiveness analysis reveals that despite the higher initial expense of 2,2,6,6-tetramethylpiperidine compared to simpler amines, the superior performance and selectivity often justify the additional cost [12]. The compound's ability to provide clean, high-yielding reactions with minimal side products can offset the higher reagent costs in many synthetic applications [12] [16].

Coordination Chemistry

Metal Complex Formation Dynamics

The coordination chemistry of 2,2,6,6-tetramethylpiperidine is characterized by unique structural features and bonding modes that distinguish it from conventional amine ligands [10] [11] [18]. The sterically demanding tetramethyl substitution pattern creates a coordination environment that significantly influences both the thermodynamics and kinetics of metal complex formation.

The formation of metal complexes with 2,2,6,6-tetramethylpiperidine derivatives typically involves deprotonation of the nitrogen center to generate amide anions that subsequently coordinate to metal centers [11] [18]. The steric bulk of the tetramethyl groups creates a highly constrained binding pocket that limits the number of ligands that can coordinate simultaneously to a single metal center [11]. This constraint often leads to the formation of lower-coordination complexes compared to less hindered amines [11].

X-ray crystallographic studies have revealed that metal-nitrogen bonds in 2,2,6,6-tetramethylpiperidine complexes exhibit significant multiple-bond character [10]. The M-N-N angles in isodiazene complexes are essentially linear, indicating strong π-bonding interactions between the metal center and the nitrogen atoms [10]. These structural features are attributed to the reduced electron density at the nitrogen center caused by the steric hindrance, which enhances the metal-ligand orbital overlap [10].

The coordination dynamics are further complicated by the tendency of the tetramethyl-substituted ligands to adopt specific orientations that minimize steric repulsion [11] [18]. Computational studies have identified preferred binding conformations where the methyl groups are oriented away from the metal center, creating a cone-shaped binding pocket [11]. This geometric constraint influences the overall coordination geometry and can lead to unusual structural motifs [11].

Temperature-dependent studies have revealed that metal complex formation with 2,2,6,6-tetramethylpiperidine derivatives exhibits higher activation barriers compared to less hindered analogs [11]. The steric hindrance creates an entropic penalty for complex formation, which must be overcome by favorable enthalpic contributions from strong metal-ligand bonding [11].

Alkali Metal Salt Structures

The structural chemistry of alkali metal salts of 2,2,6,6-tetramethylpiperidine reveals a fascinating diversity of aggregation patterns and coordination modes [11] [18]. These structures provide fundamental insights into the influence of steric hindrance on metal-ligand interactions and the resulting solid-state architectures.

Lithium 2,2,6,6-tetramethylpiperidide typically adopts cyclic trimer or tetramer structures in hydrocarbon solutions [18]. The formation of these higher-order oligomers is driven by the need to satisfy the coordination requirements of the lithium centers while accommodating the steric demands of the tetramethyl substituents [18]. The cyclic arrangements allow for efficient Li-N bonding while minimizing unfavorable steric interactions between adjacent ligands [18].

The sodium and potassium congeners exhibit markedly different structural preferences, typically forming discrete dimeric structures rather than higher oligomers [11]. The larger ionic radii of the heavier alkali metals provide sufficient space to accommodate the steric bulk of the tetramethyl groups without requiring the formation of higher-order aggregates [11]. These dimeric structures are characterized by four-membered M-N-M-N rings with essentially planar geometries [11].

Computational studies have provided insights into the energetics of different aggregation patterns [11]. The energy differences for the formation of various oligomeric species are relatively small, suggesting that the observed structures represent a delicate balance between steric repulsion and electronic stabilization [11]. The calculations reveal that the steric crowding around the nitrogen centers significantly influences the relative stabilities of different aggregation modes [11].

The incorporation of coordinating solvents such as N,N,N',N'-tetramethylethylenediamine leads to dramatic structural changes [11]. The presence of additional donor atoms allows for the formation of more complex structures where the tetramethyl-substituted ligands can adopt more favorable orientations [11]. These solvated structures often exhibit asymmetric coordination modes, with the coordinating solvent molecules binding preferentially to reduce steric congestion [11].

MetalComplex TypeAggregation StatePrimary Application
LithiumAmide (LiTMP)Cyclic trimer/tetramerOrtholithiation
SodiumAmide (NaTMP)Discrete dimerDeprotonation
PotassiumAmide (KTMP)Discrete dimerDeprotonation
MagnesiumGrignard-type (TMPMgCl·LiCl)MonomericMagnesiation
ZincAmide (TMPZnCl·LiCl)MonomericFunctionalization

Organometallic Applications

The application of 2,2,6,6-tetramethylpiperidine derivatives in organometallic chemistry encompasses a broad range of transformations that leverage the unique steric and electronic properties of these compounds [12] [13] [19]. The most significant applications involve the generation of highly reactive organometallic intermediates for selective bond-forming reactions.

The lithium salt of 2,2,6,6-tetramethylpiperidine serves as a key reagent in ortholithiation reactions, where its unique steric profile enables highly selective metalation of aromatic substrates [12] [14]. The enhanced driving force for metalation, combined with the restricted aggregation behavior, results in superior regioselectivity compared to conventional lithium amide bases [12]. Rate studies have demonstrated that these metalations proceed via substrate-dependent mechanisms involving various oligomeric species, with the steric demands of the base playing a crucial role in determining the reaction pathway [12].

The development of mixed-metal systems represents an important advancement in the organometallic applications of 2,2,6,6-tetramethylpiperidine derivatives [19]. The magnesium-lithium chloride complex (TMPMgCl·LiCl) functions as a highly effective Knochel-Hauser base for the magnesiation of functionalized arenes and heteroarenes [19]. The unique reactivity of this system is attributed to the combination of the steric properties of the tetramethyl-substituted ligand with the enhanced electrophilicity of the magnesium center [19].

Zinc-based organometallic reagents incorporating 2,2,6,6-tetramethylpiperidine derivatives have found applications in selective functionalization reactions [20]. The TMPZnCl·LiCl complex exhibits unique reactivity patterns that enable the selective introduction of zinc into organic substrates under mild conditions [20]. The steric hindrance of the tetramethyl substituents prevents unwanted side reactions while maintaining the high reactivity required for efficient metalation [20].

The application of potassium 2,2,6,6-tetramethylpiperidide in site-selective allylic deprotonation reactions represents a significant breakthrough in organometallic chemistry [17] [21]. Studies have demonstrated that this base can achieve exceptional regioselectivity in the deprotonation of complex terpene substrates, enabling the selective functionalization of specific allylic positions even in the presence of multiple potential deprotonation sites [17] [21]. The superior performance of the potassium salt compared to lithium and sodium analogs is attributed to the optimal balance between steric hindrance and basicity [17] [21].

The mechanistic understanding of these organometallic transformations has revealed the crucial role of steric effects in determining reaction outcomes [12] [13]. The tetramethyl substitution pattern creates a unique reactivity profile that enables selective transformations that would be difficult or impossible to achieve with conventional bases [12]. The enhanced selectivity is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates [17] [21].

Recent developments in continuous-flow organometallic chemistry have demonstrated the potential for large-scale applications of 2,2,6,6-tetramethylpiperidine-based reagents [17]. The enhanced thermal stability of these bases in hydrocarbon solvents, combined with their superior selectivity, makes them attractive candidates for industrial-scale transformations [17]. The ability to perform highly selective metalations at elevated temperatures without compromising regioselectivity represents a significant advantage for process chemistry applications [17].

The integration of computational methods with experimental organometallic chemistry has provided valuable insights into the factors governing the unique reactivity of 2,2,6,6-tetramethylpiperidine derivatives [12] [11]. Density functional theory calculations have identified the specific geometric and electronic features that contribute to the enhanced selectivity and reactivity of these systems [12] [11]. These computational insights have enabled the rational design of new organometallic reagents with tailored properties for specific synthetic applications [12] [11].

XLogP3

2.1

Boiling Point

156.0 °C

LogP

2.15 (LogP)

UNII

44N9S1YCFM

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96.67%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (54.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (46.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (38.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (61.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (61.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (31.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

768-66-1

Wikipedia

2,2,6,6-tetramethylpiperidine

General Manufacturing Information

Piperidine, 2,2,6,6-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6-Tetramethylpiperidine-1-sulfanyl (TEMPS) Dimers

Jan Hobich, Birgit Huber, Patrick Theato, Hatice Mutlu
PMID: 33834582   DOI: 10.1002/marc.202100118

Abstract

The preparation of polymers containing sulfur-nitrogen bond derivatives, particularly 2,2,6,6-tetramethylpiperidine-1-sulfanyl (TEMPS) dimers (i.e., BiTEMPS), has been limited to free-radical or conventional step-growth polymerization as result of the inherent thermal lability of the BiTEMPS unit. Accordingly, a novel poly(diaminodisulfide) possessing the BiTEMPS functional group is synthesized via acyclic diene metathesis (ADMET) polymerization at 65-75 °C within 3 h with precise control over the primary polymer structure. Polymer is isolated with an M
of 20 400 g mol
and Ð of 1.9. Importantly, detailed nuclear magnetic resonance (NMR), size exclusion chromatography, attenuated total reflectance Fourier transform infrared (ATR-IR) in addition to elemental analysis studies of the BiTEMPS polymer confirm the successful polymerization, and show that the BiTEMPS unit remains intact during the polymerization process. Furthermore, the previously unexplored UV-responsiveness of the BiTEMPS decorated polymer backbone is investigated for the very first time.


Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators

Manabu Sato, Kiminori Ohta, Asako Kaise, Sayaka Aoto, Yasuyuki Endo
PMID: 26822566   DOI: 10.1016/j.bmc.2016.01.035

Abstract

We designed and synthesized 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators. The introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring enhanced ERα binding affinity. In addition, the introduction of four methyl groups adjacent to the piperidine ring nitrogen atom remarkably enhanced ERα binding affinity. N-Acetyl-2,2,6,6-tetramethylpiperidine derivative 3b showed high ERα binding affinity, high MCF-7 cell proliferation inducing activity, and high metabolic stability in rat liver S9 fractions.


Interfacial Mechanisms of Water Vapor Sorption into Cellulose Nanofibril Films as Revealed by Quantitative Models

Minna Hakalahti, Marco Faustini, Cédric Boissière, Eero Kontturi, Tekla Tammelin
PMID: 28816438   DOI: 10.1021/acs.biomac.7b00890

Abstract

Humidity is an efficient instrument for facilitating changes in local architectures of two-dimensional surfaces assembled from nanoscaled biomaterials. Here, complementary surface-sensitive methods are used to collect explicit and precise experimental evidence on the water vapor sorption into (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) oxidized cellulose nanofibril (CNF) thin film over the relative humidity (RH) range from 0 to 97%. Changes in thickness and mass of the film due to water vapor uptake are tracked using spectroscopic ellipsometry and quartz crystal microbalance with dissipation monitoring, respectively. Experimental data is evaluated by the quantitative Langmuir/Flory-Huggins/clustering model and the Brunauer-Emmett-Teller model. The isotherms coupled with the quantitative models unveil distinct regions of predominant sorption modes: specific sorption of water molecules below 10% RH, multilayer build-up between 10 to 75% RH, and clustering of water molecules above 75% RH. The study reveals the sorption mechanisms underlying the well-known water uptake behavior of TEMPO oxidized CNF directly at the gas-solid interface.


Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients

Justin Pennington, Ryan D Cohen, Ye Tian, Fabien Boulineau
PMID: 25921639   DOI: 10.1016/j.jpba.2015.04.008

Abstract

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable free radical which has been widely used for various research and industrial applications, including the manufacture of many active pharmaceutical ingredients. TEMPO has been identified as a potential genotoxic impurity resulting in the need for analytical methodology to accurately determine its level at several orders of magnitude less than typical impurity quantitation limits. TEMPO can undergo disproportionation to form both oxidized and reduced TEMPO, making individual determination unreliable. To overcome this challenge, all TEMPO related species were converted to the reduced form through reduction with sodium ascorbate. Given the ultra-trace (0.5 ppm) level requirements and the lack of UV response in the reduced form, a single quadrupole mass spectrometer (MS) was utilized. In order to implement a highly sensitive MS method in a GMP environment, several approaches were employed to optimize accuracy and robustness including: internal standard correction for drift elimination, six-level standard addition to reduce matrix effects, and weighted linear regression to cover a broad analytical range. The method was fully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust within a range of 0.5-100 ppm.


Functionalization of quinoxalines by using TMP bases: preparation of tetracyclic heterocycles with high photoluminescene quantum yields

Julia Nafe, Simon Herbert, Florian Auras, Konstantin Karaghiosoff, Thomas Bein, Paul Knochel
PMID: 25404387   DOI: 10.1002/chem.201405240

Abstract

Tetracyclic heterocycles that exhibit high photoluminescence quantum yields were synthesized by anellation reactions of mono-, di-, and trifunctionalized 2,3-dichloroquinoxalines. Thus, treatment of 2,3-dichloroquinoxaline with TMPLi (TMP = 2,2,6,6-tetramethylpiperidyl) allows a regioselective lithiation in position 5. Quenching with various electrophiles (iodine, (BrCl2 C)2 , allylic bromide, acid chloride, aryl iodide) leads to 5-functionalized 2,3-dichloroquinoxalines. Further functionalization in positions 6 and 8 can be achieved by using TMPLi or TMPMgCl⋅LiCl furnishing a range of new di- and tri-functionalized 2,3-dichloroquinoxalines. The chlorine atoms are readily substituted by anellation with 1,2-diphenols or 1,2-dithiophenols leading to a series of new tetracyclic compounds. These materials exhibit strong, tunable optical absorption and emission in the blue and green spectral region. The substituted O-heterocyclic compounds exhibit particularly high photoluminescence quantum yields of up to 90%, which renders them interesting candidates for fluorescence imaging applications.


Separating Proton and Electron Transfer Effects in Three-Component Concerted Proton-Coupled Electron Transfer Reactions

Wesley D Morris, James M Mayer
PMID: 28671470   DOI: 10.1021/jacs.7b03562

Abstract

Multiple-site concerted proton-electron transfer (MS-CPET) reactions were studied in a three-component system. 1-Hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOH) was oxidized to the stable radical TEMPO by electron transfer to ferrocenium oxidants coupled to proton transfer to various pyridine bases. These MS-CPET reactions contrast with the usual reactivity of TEMPOH by hydrogen atom transfer (HAT) to a single e
/H
acceptor. The three-component reactions proceed by pre-equilibrium formation of a hydrogen-bonded adduct between TEMPOH and the pyridine base, and the adduct is then oxidized by the ferrocenium in a bimolecular MS-CPET step. The second-order rate constants, measured using stopped-flow kinetic techniques, spanned 4 orders of magnitude. An advantage of this system is that the MS-CPET driving force could be independently varied by changing either the pK
of the base or the reduction potential (E°) of the oxidant. Changes in ΔG°
from either source had the same effect on the MS-CPET rate constants, and a combined Brønsted plot of ln(k
) vs ln(K
) was linear with a slope of 0.46. These results imply a synchronous concerted mechanism, in which the proton and electron transfer components of the CPET process make equal contributions to the rate constants. The only outliers to the Brønsted correlation are the reactions with sterically hindered pyridines, which apparently hinder the close approach of proton donor and acceptor that facilitates MS-CPET. These three-component reactions are compared with a related HAT reaction of TEMPOH, with the 2,4,6-tri-tert-butylphenoxyl radical. The MS-CPET and HAT oxidations of TEMPOH at the same driving force occurred with similar rate constants. While this is an imperfect comparison, the data suggest that the separation of the proton and electron to different reagents does not significantly inhibit the proton-coupled electron transfer process.


Reactivity of Amine/E(C6F5)3 (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs. Polymerization

Jiawei Chen, Eugene X-Y Chen
PMID: 26016548   DOI: 10.3390/molecules20069575

Abstract

This work reveals the contrasting reactivity of amine/E(C6F5)3 (E = B, Al) Lewis pairs toward linear and cyclic acrylic monomers, methyl methacrylate (MMA) and biorenewable γ-methyl-α-methylene-γ-butyrolactone (γMMBL). While mixing of 2,2,6,6-tetramethylpiperidine (TMP) and B(C6F5)3 leads to a frustrated Lewis pair (FLP), Et3N reacts with B(C6F5)3 to form disproportionation products, ammonium hydridoborate ionic pair and iminium zwitterion. On the other hand, the stoichiometric reaction of either TMP or Et3N with Al(C6F5)3 leads to clean formation of a classic Lewis adduct (CLA). Neither TMP nor Et3N, when paired with E(C6F5)3, polymerizes MMA, but the Et3N/2B(C6F5)3 pair promotes transfer hydrogenation of MMA to form methyl isobutyrate. In contrast, the amine/E(C6F5)3 pairs promote rapid polymerization of γMMBL carrying the more reactive exocyclic methylene moiety, achieving full conversion in less than 3 min even at a low catalyst loading of 0.0625 mol %. TMP is more effective than Et3N for the polymerization when paired with either the borane or the alane, while the alane exhibits higher polymerization activity than the borane when paired with Et3N. Overall, the TMP/Al(C6F5)3 system exhibits the highest polymerization activity, achieving a maximum turn-over frequency of 96,000 h-1 at 0.125 mol % of catalyst loading, producing high molecular weight PγMMBL with Mn = 1.29 × 105 g∙mol-1.


Functionalization-dependent effects of cellulose nanofibrils on tolerogenic mechanisms of human dendritic cells

Sergej Tomić, Nataša Ilić, Vanja Kokol, Alisa Gruden-Movsesijan, Dušan Mihajlović, Marina Bekić, Ljiljana Sofronić-Milosavljević, Miodrag Čolić, Dragana Vučević
PMID: 30464452   DOI: 10.2147/IJN.S183510

Abstract

Cellulose nanofibrils (CNF) are attractive nanomaterials for various biomedical applications due to their excellent biocompatibility and biomimetic properties. However, their immunoregulatory properties are insufficiently investigated, especially in relation to their functionalization, which could cause problems during their clinical application.
Using a model of human dendritic cells (DC), which have a central role in the regulation of immune response, we investigated how differentially functionalized CNF, ie, native (n) CNF, 2,2,6,6-tetramethylpiperidine 1-oxyl radical-oxidized (c) CNF, and 3-aminopropylphosphoric acid-functionalized (APAc) CNF, affect DC properties, their viability, morphology, differentiation and maturation potential, and the capacity to regulate T cell-mediated immune response.
Nontoxic doses of APAcCNF displayed the strongest inhibitory effects on DC differentiation, maturation, and T helper (Th) 1 and Th17 polarization capacity, followed by cCNF and nCNF, respectively. These results correlated with a specific pattern of regulatory cytokines production by APAcCNF-DC and their increased capacity to induce suppressive CD8
CD25
IL-10
regulatory T cells in immunoglobulin-like transcript (ILT)-3- and ILT-4- dependent manner. In contrast, nCNF-DC induced predominantly suppressive CD4
CD25
FoxP3
regulatory T cells in indolamine 2,3-dioxygenase-1-dependent manner. Different tolerogenic properties of CNF correlated with their size and APA functionalization, as well as with different expression of CD209 and actin bundles at the place of contact with CNF.
The capacity to induce different types of DC-mediated tolerogenic immune responses by functionalized CNF opens new perspectives for their application as well-tolerated nanomaterials in tissue engineering and novel platforms for the therapy of inflammatory T cell-mediated pathologies.


Interactions of the Chemokine CCL5/RANTES with Medium-Sized Chondroitin Sulfate Ligands

Courtney Deshauer, Ashli M Morgan, Eathen O Ryan, Tracy M Handel, James H Prestegard, Xu Wang
PMID: 25982530   DOI: 10.1016/j.str.2015.03.024

Abstract

Interactions of the chemokine CCL5 (RANTES) with glycosaminoglycans (GAGs) are crucial to the CCL5-mediated inflammation process. However, structural information on interactions between CCL5 and longer GAG fragments is lacking. In this study, the interactions between oligosaccharides derived from chondroitin sulfate and a dimeric variant of CCL5 were investigated using solution nuclear magnetic resonance. The data indicate that, in addition to the BBXB motif in the 40s loop, GAGs also contact residues in the N loop in a manner similar to interactions between chemokine and the receptor N terminus, leading to possible stabilization of the dimer. Using 2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl-tagged hexasaccharides, the binding orientation of the hexasaccharides was shown to be highly dependent on the sulfation pattern of the N-acetyl galactosamine groups. Finally, a model of the CCL5 dimer complexed to chondroitin sulfate hexasaccharides was constructed using paramagnetic relaxation enhancement and intra- and intermolecular nuclear Overhauser effect constraints.


A novel biointerface that suppresses cell morphological changes by scavenging excess reactive oxygen species

Yutaka Ikeda, Tomoki Yoshinari, Yukio Nagasaki
PMID: 25691268   DOI: 10.1002/jbm.a.35419

Abstract

During cell cultivation on conventional culture dishes, various events results in strong stresses that lead to the production of bioactive species such as reactive oxygen species (ROS) and nitric oxide. These reactive species cause variable damage to cells and stimulate cellular responses. Here, we report the design of a novel biocompatible surface that decreases stress by not only morphologically modifying the dish surface by using poly(ethylene glycol) tethered chains, but also actively scavenging oxidative stress by using our novel nitroxide radical-containing polymer. A block copolymer, poly(ethylene glycol)-b-poly[(2,2,6,6-tetramethylpiperidine-N-oxyl)aminomethylstyrene] (PEG-b-PMNT) was used to coat the surface of a dish. Differentiation of undifferentiated human leukemia (HL-60) cells was found to be suppressed on the polymer-coated dish. Notably, HL-60 cell cultivation caused apoptosis under high-density conditions, while spontaneous apoptosis was suppressed in cells plated on the PEG-b-PMNT-modified surface, because a healthy mitochondrial membrane potential was maintained. In contrast, low molecular weight antioxidants did not have apparent effects on the maintenance of mitochondria. We attribute this to the lack of cellular internalization of our immobilized polymer and selective scavenging of excessive ROS generated outside of cells. These results demonstrate the utility of our novel biocompatible material for actively scavenging ROS and thus maintaining cellular morphology.


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